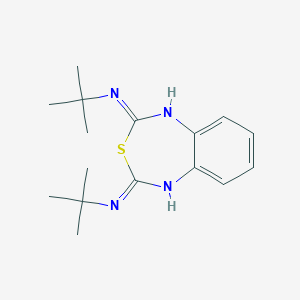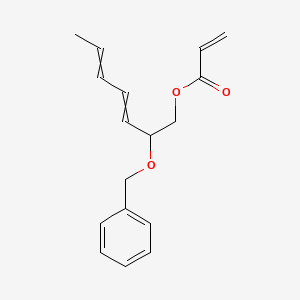
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a hepta-3,5-dien-1-yl chain, and a prop-2-enoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component enantioselective catalytic aminomethylation. This reaction typically involves 1-(benzyloxy)propan-2-one, aldehydes, and 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. The reaction is carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Applications De Recherche Scientifique
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)propan-2-one: Shares the benzyloxy group but differs in the rest of the structure.
4-Methyl-2-(prop-2-en-1-yl)oxy]aniline: Contains a similar prop-2-en-1-yl group but has different functional groups attached.
Uniqueness
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is unique due to its combination of a benzyloxy group and a prop-2-enoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
827325-02-0 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2-phenylmethoxyhepta-3,5-dienyl prop-2-enoate |
InChI |
InChI=1S/C17H20O3/c1-3-5-7-12-16(14-20-17(18)4-2)19-13-15-10-8-6-9-11-15/h3-12,16H,2,13-14H2,1H3 |
Clé InChI |
RVJLMTXDEOSGLJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(COC(=O)C=C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


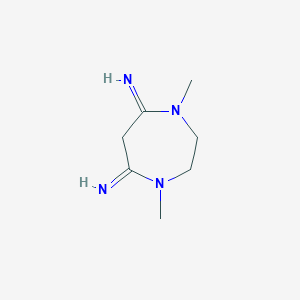
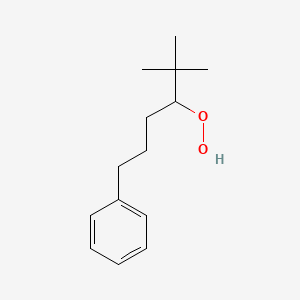
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
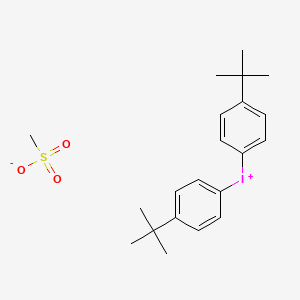
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)


